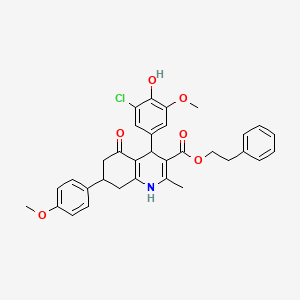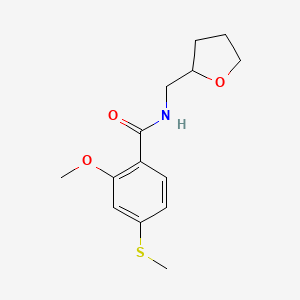![molecular formula C20H25N3O4 B4928148 N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MNPA is a chemical compound that belongs to the class of aniline derivatives. It was first synthesized by researchers at the University of California, San Diego, in 2005. Since then, MNPA has been used extensively in scientific research due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
MNPA acts as a selective dopamine D2 receptor antagonist, which means it binds to and blocks the activity of these receptors. This leads to a decrease in dopamine signaling in the brain, which can have both therapeutic and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA depend on the dose and duration of exposure. In animal studies, MNPA has been shown to decrease locomotor activity, induce catalepsy, and impair cognitive function. These effects are consistent with the blockade of dopamine D2 receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNPA in lab experiments is its high selectivity for dopamine D2 receptors. This allows researchers to study the specific effects of dopamine signaling on various physiological and behavioral processes. However, MNPA also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MNPA, including:
1. Investigating the therapeutic potential of MNPA in neurological disorders, such as Parkinson's disease and schizophrenia.
2. Developing new synthetic methods to improve the yield and purity of MNPA.
3. Studying the effects of MNPA on other dopamine receptor subtypes, such as D1 and D3 receptors.
4. Investigating the potential use of MNPA as a tool for studying the role of dopamine signaling in addiction and other behavioral disorders.
5. Developing new derivatives of MNPA with improved pharmacological properties and therapeutic potential.
Conclusion
In conclusion, MNPA is a chemical compound that has been widely used in scientific research due to its unique properties and potential therapeutic applications. Its selective dopamine D2 receptor antagonism makes it a valuable tool for studying the role of dopamine signaling in various physiological and behavioral processes. Future research on MNPA will likely lead to new insights into the mechanisms of dopamine signaling and the development of new therapeutic agents for neurological disorders.
Métodos De Síntesis
The synthesis of MNPA involves the reaction of 4-chloro-2-nitroaniline with 2-methoxyphenol in the presence of an alkali metal hydroxide and a phase-transfer catalyst. The resulting product is then treated with piperidine to obtain MNPA in high yield and purity.
Aplicaciones Científicas De Investigación
MNPA has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. One of the main applications of MNPA is in the study of dopamine receptors and their role in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-19-7-3-4-8-20(19)27-14-11-21-17-15-16(9-10-18(17)23(24)25)22-12-5-2-6-13-22/h3-4,7-10,15,21H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSONAFMYBJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-methylthiourea](/img/structure/B4928090.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)

![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
![(2R*,6S*)-2,6-dimethyl-4-{[1-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B4928122.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B4928134.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)